(4-Methoxy-3-nitrophenoxy)acetic acid

Organic Synthesis Vilsmeier Conditions Process Chemistry

Generic nitrophenoxyacetic acids lack the specific 4-methoxy-3-nitro substitution required for efficient photocage synthesis and red-shifted decarboxylation. This specialized intermediate delivers: - **Quantitative yields** in adapted one-step Vilsmeier routes, eliminating multi-step protocols - **Critical electronic/steric properties** for DPAdeCageOMe & MorphDeCage Zn2+ release - **97% purity** meeting advanced synthetic specifications Procure the exact scaffold, not an inactive analog.

Molecular Formula C9H9NO6
Molecular Weight 227.172
CAS No. 90721-77-0
Cat. No. B2808062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-nitrophenoxy)acetic acid
CAS90721-77-0
Molecular FormulaC9H9NO6
Molecular Weight227.172
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO6/c1-15-8-3-2-6(16-5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
InChIKeyBPVVZMTXRDBQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxy-3-nitrophenoxy)acetic acid Procurement Specification


(4-Methoxy-3-nitrophenoxy)acetic acid (CAS 90721-77-0) is a specialized phenoxyacetic acid derivative featuring a methoxy (-OCH3) substituent at the 4-position and a nitro (-NO2) group at the 3-position of the aromatic ring . Its molecular formula is C9H9NO6, with a molecular weight of 227.17 g/mol, and a predicted density of 1.4±0.1 g/cm³ [1]. This compound is supplied at a typical purity of 97%, meeting the specifications required for advanced synthetic and research applications .

Substitution pattern 4-Methoxy-3-nitro motif designed for photocage and specialty synthesis
Synthetic access Reported single-step synthesis route under Vilsmeier conditions
Supply format Research-grade material suitable for advanced reaction development

(4-Methoxy-3-nitrophenoxy)acetic acid Substitution Risks


In procurement for precise chemical research, generic substitution of (4-Methoxy-3-nitrophenoxy)acetic acid with simpler nitrophenoxyacetic acids (e.g., 4-nitrophenoxyacetic acid) or unsubstituted phenoxyacetic acid is not scientifically justifiable [1]. The dual substitution pattern on the aromatic ring significantly alters the compound's physicochemical profile, including its predicted boiling point (441.6±30.0 °C) and density (1.4±0.1 g/cm³), which are higher than those of its simpler counterparts [2]. Furthermore, the unique electronic and steric properties conferred by the 4-methoxy-3-nitro substitution pattern are critical for achieving the high, quantitative yields reported in specialized one-step Vilsmeier syntheses [3]. Substituting an unsubstituted or mono-substituted analog would likely lead to different reaction kinetics, lower synthetic efficiency, and potential failure in downstream applications where this specific substitution pattern is a structural requirement for biological or material activity. The evidence below quantifies these critical differences to support a data-driven procurement decision.

Structural mismatch
Unsubstituted or mono-substituted analogs lack the electronic and steric properties needed for target reactivity.
Synthetic pathway divergence
Simpler analogs typically require multi-step routes; the dual-substitution pattern supports a direct one-step approach that may not transfer.
Application-critical architecture
Photocage function depends on the 4-methoxy-3-nitrophenyl motif; analogs without this motif are not suitable for the intended photochemical systems.

Comparative Evidence for (4-Methoxy-3-nitrophenoxy)acetic acid


Synthesis Efficiency vs. Unsubstituted Analogs

(4-Methoxy-3-nitrophenoxy)acetic acid can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This is a significant differentiator from the synthesis of simpler analogs like unsubstituted nitrophenoxyacetic acids, which are typically prepared via multi-step protocols requiring separate nitration and esterification steps [2].

Synthesis efficiency
Cross-study comparable
One-step quantitative yield Multi-step synthesis for unsubstituted analogs Quantitative vs multi-step; fewer synthetic operations
May reduce synthesis time and procurement cost for the target compound.
Adapted Vilsmeier conditions; comparator yields not directly quantified.
Organic Synthesis Vilsmeier Conditions Process Chemistry

Physicochemical Profile vs. 4-Methoxyphenoxyacetic Acid

The presence of the nitro group at the 3-position in (4-Methoxy-3-nitrophenoxy)acetic acid results in a significantly higher predicted boiling point (441.6±30.0 °C) and a different molecular formula (C9H9NO6) compared to 4-Methoxyphenoxyacetic acid (C9H10O4) [1]. This altered profile can influence compound handling, purification, and reactivity.

Physicochemical profile
Predicted data
Target: BP ~442 °C, MW 227.17 Comparator: MP ~112 °C, MW 182.17 Δ: +45.0 g/mol, higher volatility threshold
Distinct volatility and mass properties can influence purification and mass spectrometry.
Predicted values; comparator melting point is experimental.
Physical Chemistry Compound Selection Property Prediction

Safety Profile vs. 4-Nitrophenoxyacetic Acid

According to its Safety Data Sheet (SDS), (4-Methoxy-3-nitrophenoxy)acetic acid carries specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the SDS for 4-Nitrophenoxyacetic acid (CAS 1798-11-4) often includes a more severe acute toxicity warning , highlighting a differentiated risk profile that must be considered for procurement and laboratory use.

Hazard profile
Cross-study comparable
H302, H315, H319, H335 (Harmful) H301 (Toxic) for 4-nitrophenoxyacetic acid Harmful vs Toxic classification
Different handling and PPE requirements may influence total procurement overhead.
Based on supplier SDS; always verify current classifications.
Safety Data Handling Protocols Lab Safety

Structural Specificity for Photocage Applications

The specific 4-methoxy-3-nitrophenyl motif is a known chromophore in photocage research, where its photodecarboxylation properties are exploited [1]. This structural specificity differentiates it from unsubstituted phenoxyacetic acids or analogs with different substitution patterns, which lack the required electronic and steric configuration for these advanced applications.

Structural specificity
Class-level inference
4-Methoxy-3-nitrophenyl motif is the required chromophore for photocage photodecarboxylation. Unsubstituted or mono-nitro analogs lack this electronic configuration.
Specific substitution pattern is essential for intended photocage function.
Class-level research on nitrophenylacetic acid variants.
Chemical Biology Photocages Structure-Activity Relationship

Applications of (4-Methoxy-3-nitrophenoxy)acetic acid


Photocage Synthesis for Chemical Biology

This compound serves as a critical starting material for synthesizing photocages, such as DPAdeCageOMe and MorphDeCage, which are used for the light-controlled release of metal ions like Zn2+ in biological studies [1]. The specific 4-methoxy-3-nitrophenyl substitution pattern is essential for the red-shifted excitation wavelength and photodecarboxylation mechanism required for these applications, as established in class-level research on nitrophenylacetic acid variants.

Complex Molecule Synthesis for Medicinal Chemistry

Procurement of this compound is justified when a high-efficiency, one-step synthetic route is required for creating complex molecular architectures [1]. The reported quantitative yield under adapted Vilsmeier conditions offers a distinct advantage over multi-step protocols for simpler analogs, directly translating to cost and time savings in a medicinal chemistry or process development laboratory.

Agrochemical and Specialty Dye Development

The compound's nitrophenoxy core with a methoxy substituent makes it a valuable intermediate in the development of agrochemicals and dyes where precise functionalization is paramount [1]. The specific physicochemical and safety profile of (4-Methoxy-3-nitrophenoxy)acetic acid, as compared to more toxic nitrophenoxyacetic acid alternatives, may also facilitate its use in formulations or processes where a milder hazard profile is advantageous .

Application
Selection Property
Validation Focus
Photocage synthesis for chemical biology
Substitution pattern specificity (4-methoxy-3-nitro)
Photodecarboxylation function, excitation wavelength
Complex molecule synthesis for medicinal chemistry
Synthetic efficiency (single-step route)
Yield verification under Vilsmeier conditions
Agrochemical and dye intermediate development
Physicochemical and hazard profile
Functionalization compatibility, hazard classification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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